2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound is a chromeno[2,3-c]pyrrole-3,9-dione derivative featuring a 7-fluoro substituent on the chromene core, a 1,3-benzodioxol-5-ylmethyl group at position 2, and a 3-methoxyphenyl moiety at position 1. Its molecular formula is C₂₆H₁₈FNO₆, with an average molecular weight of 459.42 g/mol (inferred from structural analogs ). The benzodioxole and methoxyphenyl groups contribute to aromatic π-system interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C26H18FNO6 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H18FNO6/c1-31-17-4-2-3-15(10-17)23-22-24(29)18-11-16(27)6-8-19(18)34-25(22)26(30)28(23)12-14-5-7-20-21(9-14)33-13-32-20/h2-11,23H,12-13H2,1H3 |
InChI Key |
WEBIOEXTPTUPSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions.
Final Assembly: The final step involves coupling the benzodioxole and chromeno[2,3-c]pyrrole moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antiviral agent.
Materials Science: Its electronic properties may be useful in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: 7-Fluoro vs. 7-Methyl Analogs
The closest structural analog is 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (, C₂₇H₂₁NO₆, MW 455.47 g/mol ). Key differences include:
- Substituent at position 7 : Fluoro (main compound) vs. methyl (analog).
- Electronic effects : Fluorine’s electronegativity may reduce electron density on the chromene core, altering binding affinity compared to the electron-donating methyl group.
- Fluorine’s smaller size and polarity may improve solubility .
Chromeno-Pyrrole Derivatives in Agrochemicals: Chromafenozide
Chromafenozide (C₂₃H₂₈ClN₃O₃, MW 454.0 g/mol), a dihydrobenzopyran carboxamide, shares the chromene core but lacks the pyrrole-dione system . Key distinctions:
- Functional groups: Chromafenozide’s hydrazide and dichlorobenzoyl groups are optimized for insecticidal activity (ecdysone receptor agonism), whereas the main compound’s benzodioxole and methoxyphenyl groups suggest pharmaceutical targeting (e.g., enzyme inhibition).
- Applications: Chromafenozide is a pesticide, highlighting how structural modifications redirect biological activity .
Pyrrolo-Pyrrole Derivatives: Pharmacological Case Study
describes 5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester , a pyrrolo-pyrrole derivative with benzotriazole and dichlorobenzyl groups. While structurally distinct, it shares:
- Heterocyclic core : The pyrrole moiety is critical for enzyme inhibition (e.g., Autotaxin [ATX], a therapeutic target in fibrosis and cancer).
- Pharmacological assays : Both compounds may undergo HT-solubility testing (’s method: phosphate buffer, pH 6.5) and enzymatic inhibition profiling (e.g., ATX IC₅₀ via fluorogenic assays) .
Data Table: Comparative Analysis of Key Compounds
*Solubility data inferred from structural analogs or assay methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
